molecular formula C14H13N3 B2548905 [4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine CAS No. 36078-89-4

[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine

Cat. No. B2548905
CAS RN: 36078-89-4
M. Wt: 223.279
InChI Key: CYUNYLCJTMEPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs and functionalities. For instance, derivatives of methanamine with different aromatic systems attached have been synthesized and characterized for their potential biological activities. These include biased agonists of serotonin 5-HT1A receptors, scaffolds designed to stabilize parallel turn conformations, and compounds with antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves various strategies such as condensation reactions, [1,3]-dipolar cycloadditions, and multi-component reactions. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route, which was found to be high yielding . Another example is the use of (N-isocyanimino) triphenylphosphorane in a four-component reaction to produce densely functionalized methanamine derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry. These techniques help in confirming the identity and purity of the compounds. The molecular structure and spectroscopic data of related compounds have also been obtained from DFT calculations, providing insights into the geometry, vibrational spectra, and potential energy distribution of the vibrational modes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are designed to introduce specific functional groups and create complex structures with potential biological activities. The reactions are optimized to achieve high yields and selectivity. For example, the four-component reaction involving (N-isocyanimino) triphenylphosphorane allows for the efficient preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives without the need for a catalyst or activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are evaluated to determine their suitability for biological applications. This includes assessing their solubility, metabolic stability, and ability to penetrate biological membranes. For instance, the lead structure in one study displayed high selectivity, solubility, metabolic stability, and did not block important enzymes or transporters, suggesting its potential as an antidepressant drug candidate .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated derivatives of [4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine for their antimicrobial properties. For instance, Visagaperumal et al. (2010) synthesized derivatives by reacting benzotriazole with different substituted aldehydes, which exhibited variable antibacterial and antifungal activities (Visagaperumal et al., 2010). Ajani et al. (2016) reported the synthesis of 2-substituted benzimidazole derivatives, which showed marked potency as antimicrobial agents, with the most active compound being 1H-benzo[d]imidazol-2-yl)methanamine (Ajani et al., 2016). Barot et al. (2017) synthesized novel 1,3,4-thiadiazole; 1,2,4-triazole-5-thione and 1,3-thiazolan-4-one derivatives of benzimidazole that showed good antibacterial and antifungal activities (Barot et al., 2017).

Catalytic Applications

In catalysis, Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and explored their use in catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016). Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and examined its application in transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency values (Karabuğa et al., 2015).

Material Science and Corrosion Inhibition

Yadav et al. (2015) investigated amino acid compounds, including benzimidazole derivatives, as inhibitors for steel corrosion in acid solutions, employing electrochemical and theoretical approaches. Their studies showed that these compounds are effective corrosion inhibitors, adhering to the Langmuir adsorption isotherm (Yadav et al., 2015).

properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUNYLCJTMEPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.